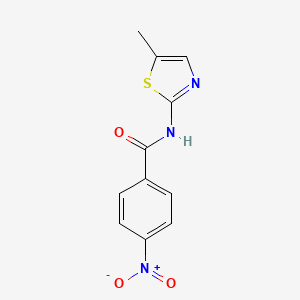
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, also known as MBX-8025, is a synthetic compound that has been developed as a potential treatment for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).
Mecanismo De Acción
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide activates PPAR alpha, which leads to the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. This results in the reduction of circulating triglycerides, cholesterol, and glucose levels, as well as the reduction of liver fat accumulation. This compound also has anti-inflammatory effects, which may contribute to its therapeutic effects in metabolic disorders.
Biochemical and Physiological Effects
This compound has been shown to improve lipid metabolism, reduce liver fat accumulation, and reduce inflammation in preclinical models. In clinical trials, this compound has been shown to reduce triglycerides and cholesterol levels in patients with dyslipidemia. This compound has also been shown to improve liver function in patients with NAFLD. However, further clinical studies are needed to fully evaluate the safety and efficacy of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its high purity and stability. However, this compound is a synthetic compound that may have limited solubility in aqueous solutions, which may limit its use in some experiments. This compound also has potential off-target effects, which should be carefully evaluated in experiments.
Direcciones Futuras
For N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide research include the evaluation of its safety and efficacy in larger clinical trials, the identification of biomarkers that can predict patient response, and the development of new formulations that improve its solubility and bioavailability. This compound may also have potential applications in other metabolic disorders, such as type 2 diabetes and cardiovascular disease. Further research is needed to fully understand the potential of this compound as a therapeutic agent for metabolic disorders.
Métodos De Síntesis
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide involves several steps, including the reaction of 2-amino-5-methylthiazole with cyclobutanecarboxylic acid, followed by the introduction of a carbonyl group. The resulting compound is then subjected to a series of chemical reactions to produce this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been extensively studied in preclinical models, including animal models of dyslipidemia, NAFLD, and atherosclerosis. In these studies, this compound has been shown to improve lipid metabolism, reduce liver fat accumulation, and reduce inflammation. These effects are thought to be mediated by the activation of the peroxisome proliferator-activated receptor (PPAR) alpha, a nuclear receptor that regulates lipid metabolism.
Propiedades
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-5-10-9(13-6)11-8(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKNRPVOHXBMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)

![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)

![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)

![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)

